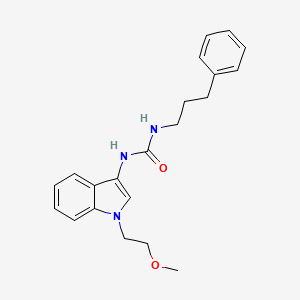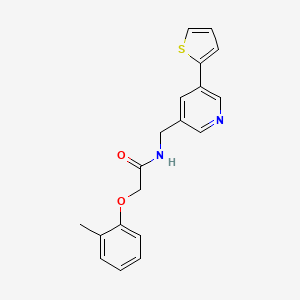
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide, also known as TAK-659, is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which plays a crucial role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Scientific Research Applications
Applications in Insecticide Development
Pyridine Derivatives as Insecticides : Research on pyridine derivatives has highlighted their potential as effective insecticides. For example, a study by Bakhite et al. (2014) synthesized and tested the toxicity of several pyridine derivatives against the cowpea aphid, demonstrating significant insecticidal activity. This suggests that compounds with pyridine components, similar to the chemical , could have applications in agricultural pest control (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Anticancer and Antimicrobial Activity
Synthesis and Evaluation of Cephalosporins : Lin et al. (1995) worked on synthesizing new cephalosporins that exhibited antimicrobial activity against Gram-positive bacteria, specifically targeting methicillin-resistant Staphylococci. This research underlines the importance of developing novel antibiotics to combat resistant bacterial strains, showcasing the relevance of acetamide derivatives in medicinal chemistry (Lin et al., 1995).
Coordination Complexes and Antioxidant Activity
Novel Coordination Complexes : A study by Chkirate et al. (2019) on pyrazole-acetamide derivatives focused on the synthesis and characterization of Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity, suggesting potential applications in pharmacology and as therapeutic agents due to their ability to mitigate oxidative stress (Chkirate et al., 2019).
properties
IUPAC Name |
2-(2-methylphenoxy)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-14-5-2-3-6-17(14)23-13-19(22)21-11-15-9-16(12-20-10-15)18-7-4-8-24-18/h2-10,12H,11,13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEURPAIGXZQJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

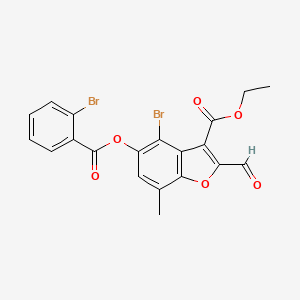
![4-bromo-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2653707.png)
![methyl 2-[({[2-(4-methylphenyl)-1H-indol-3-yl]amino}carbonyl)amino]benzoate](/img/structure/B2653709.png)
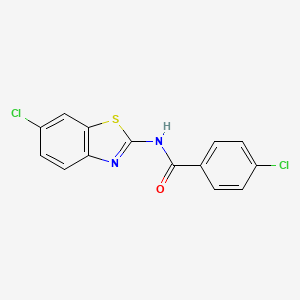
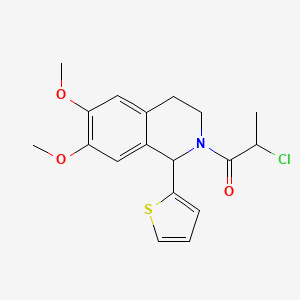
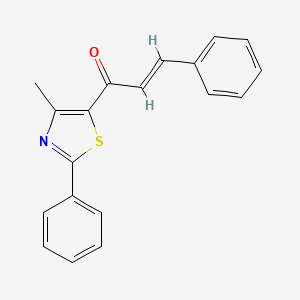
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2653716.png)
![1-(4-Chlorophenyl)-4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione](/img/structure/B2653717.png)
![2-Oxobenzo[d][1,3]oxathiol-5-yl 3-chlorobenzoate](/img/structure/B2653718.png)
![4-(dimethylamino)-N-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}benzamide](/img/structure/B2653719.png)
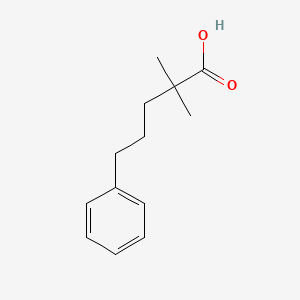
![N-(3-(1-propyl-1H-benzo[d]imidazol-2-yl)propyl)benzamide hydrochloride](/img/structure/B2653723.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2653724.png)
